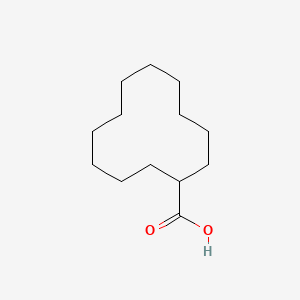

Cyclododecanecarboxylic acid

Übersicht

Beschreibung

Cyclododecanecarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. It is a white crystalline solid with a melting point of approximately 230°C. This compound is known for its unique structure, which includes a twelve-membered ring with two carboxylic acid groups attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclododecanecarboxylic acid can be synthesized through various methods, including the cyclization of dodecanedioic acid under high-temperature conditions. Another approach involves the oxidation of cyclododecane using strong oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic oxidation of cyclododecane. This process involves the use of catalysts like cobalt or manganese acetates, which facilitate the oxidation reaction at elevated temperatures and pressures.

Analyse Chemischer Reaktionen

From Cyclododecanone via β-Ketoester Intermediate

A multi-step synthesis involves:

-

Halogenation : Cyclododecanone reacts with Cl₂ or Br₂ in benzene/chloroform to form 2-chlorocyclododecanone (yield >90%) .

-

Alkaline Hydrolysis : Treatment with aqueous NaOH/ethanol under reflux produces ethyl 2-oxocyclododecane-carboxylate .

-

Reduction and Saponification : Potassium borohydride reduces the ketoester to cis/trans 2-hydroxycyclododecane carboxylic acids, followed by dehydration using p-toluenesulfonic acid to form cyclododecene carboxylic acids .

-

Hydrogenation : Catalytic hydrogenation (Raney Ni) yields CDCA .

Key Conditions :

Lactam Formation

CDCA reacts with nitrosylsulfuric acid to form ω-dodecalactam , a precursor for nylon-12 .

Reaction :

Yield : High (exact % not reported) .

Fischer Esterification

CDCA undergoes esterification with ethanol under acid catalysis to form ethyl cyclododecanecarboxylate .

Conditions :

Amide Formation via DCC Coupling

Using dicyclohexylcarbodiimide (DCC), CDCA couples with amines to form cyclododecanecarboxamides, critical in peptide synthesis .

Example :

Transannular C–H Functionalization

Palladium-catalyzed γ-arylation enables site-selective functionalization of CDCA’s ring .

Conditions :

Reaction :

Yield : Up to 87% for γ-arylated products .

Electrochemical Oxidation

While not directly reported for CDCA, analogous cycloalkane carboxylic acids undergo electrochemical oxidation to dicarboxylic acids .

Example Pathway :

Conditions :

Comparative Reaction Data

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Plasticizers:

CDCA is used as a plasticizer for polymers. Its esters, particularly when reacted with alcohols, yield products that enhance the flexibility and durability of vinyl and cellulosic polymers. This application is significant in the production of flexible plastics used in various consumer products and industrial applications .

Surfactants:

CDCA derivatives have been explored as surfactants due to their amphiphilic nature. These compounds can improve the wetting properties of formulations in coatings and paints, enhancing performance characteristics such as adhesion and spreadability .

Polymer Blends:

In polymer blends, CDCA can serve as a compatibilizer, improving the interfacial adhesion between different polymer phases. This application is crucial in developing materials with tailored properties for specific applications, such as automotive parts and consumer goods.

Pharmaceutical Applications

Choleretic Agents:

Research has indicated that CDCA exhibits choleretic activity, which promotes bile flow from the liver. This property makes it a candidate for therapeutic applications in treating liver diseases and conditions associated with bile salt deficiencies .

Drug Delivery Systems:

Due to its ability to form complexes with various drugs, CDCA has been investigated for use in drug delivery systems. Its capacity to enhance solubility and bioavailability of poorly soluble drugs can significantly improve therapeutic outcomes .

Organic Synthesis Applications

Synthesis of Complex Molecules:

CDCA serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through esterification and other reactions, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Chiral Auxiliary:

In asymmetric synthesis, CDCA can function as a chiral auxiliary. Its unique structure allows for the selective formation of enantiomers, which is a critical aspect in developing chiral drugs that exhibit specific biological activities .

Case Study 1: Use of CDCA in Polymer Development

A study demonstrated that incorporating CDCA esters into polyvinyl chloride (PVC) improved its mechanical properties without compromising thermal stability. The resulting PVC formulations showed enhanced flexibility and processing characteristics suitable for various applications including automotive interiors.

Case Study 2: CDCA as a Choleretic Agent

Clinical trials have explored the efficacy of CDCA in patients with primary biliary cholangitis (PBC). Results indicated that CDCA treatment significantly improved liver function tests and reduced symptoms associated with cholestasis, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism by which cyclododecanecarboxylic acid exerts its effects depends on its specific application. For example, in lipid metabolism studies, it may interact with enzymes involved in fatty acid synthesis and degradation. In drug delivery systems, it may form complexes with drugs, enhancing their solubility and bioavailability.

Molecular Targets and Pathways Involved:

Enzymes: this compound may target enzymes involved in lipid metabolism, such as fatty acid synthase and lipases.

Pathways: It may influence pathways related to fatty acid synthesis, degradation, and transport.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanedicarboxylic acid

Cyclotridecanecarboxylic acid

Dodecanedioic acid

Biologische Aktivität

Cyclododecanecarboxylic acid (CDCA) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula C12H22O2 and features a cyclododecane ring with a carboxylic acid functional group. Its unique structure allows it to interact with various biological molecules, leading to diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. For example, a study highlighted its potential as an antibacterial agent against drug-resistant strains, making it a candidate for further pharmaceutical development .

2. Interaction with Biomolecules

this compound has been investigated for its interactions with enzymes and receptors in biological systems. Its ester derivatives have shown promise in modulating enzyme activity, which could be leveraged in drug design.

3. Cytotoxic Effects

Some studies have reported on the cytotoxic effects of CDCA on cancer cell lines. The mechanisms involve induction of apoptosis and disruption of cellular metabolism, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : CDCA may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and permeability.

- Receptor Modulation : CDCA can act on various receptors, potentially influencing signal transduction pathways.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Bacillus subtilis, indicating strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

Case Study 2: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of CDCA on human breast cancer cells (MCF-7) found that treatment with 50 µM of CDCA resulted in a 40% reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 50 | 60 |

| 100 | 30 |

Research Findings

Recent research has focused on the synthesis of CDCA derivatives to enhance its biological activity. For instance, modifications to the carboxylic acid group have resulted in compounds with improved antimicrobial properties. Additionally, studies utilizing zebrafish models have shown that CDCA derivatives can influence developmental processes, further expanding the understanding of their biological roles .

Eigenschaften

IUPAC Name |

cyclododecanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c14-13(15)12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIPDQOXAJMVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237017 | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-36-6 | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.